molecular formula C20H13FN2O4 B2383500 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 953181-92-5

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2383500
CAS No.: 953181-92-5
M. Wt: 364.332
InChI Key: BLNPCHWAWPDNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of isoxazole and chromene moieties Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, while chromenes are benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method includes the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction between hydroxyimoyl halides and dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO3) at ambient temperature . The chromene moiety can be synthesized through various methods, including the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as metal-free catalysts and environmentally benign solvents, can be employed to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to reduced disease symptoms or tumor growth .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O4/c21-13-7-5-12(6-8-13)18-9-14(23-27-18)11-22-20(25)19-10-16(24)15-3-1-2-4-17(15)26-19/h1-10H,11H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNPCHWAWPDNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.